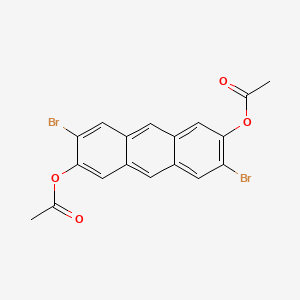![molecular formula C12H11ClN4O2 B14131510 2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide](/img/structure/B14131510.png)
2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)benzamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in various therapeutic disciplines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)benzamide typically involves the selective displacement of chloride at the C4 position of a pyrimidine ring. One common method involves reacting 2-chloro-5-methoxypyrimidine with an appropriate amine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the C4 position can be substituted with different nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Condensation Reactions: It can form condensation products with other compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidine derivatives .
Applications De Recherche Scientifique
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds.
Biological Research: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industrial Applications: It can be used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)benzamide involves its interaction with specific molecular targets. One known target is focal adhesion kinase 1, a non-receptor protein-tyrosine kinase that plays a crucial role in regulating cell migration, adhesion, and spreading . The compound’s interaction with this kinase can modulate various cellular pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-methylpyridine: Used as a pesticide intermediate and in the synthesis of other pyridine derivatives.
5-Chloro-2-methoxypyrimidine: Another pyrimidine derivative with similar chemical properties.
Uniqueness
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)benzamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activities and chemical reactivity. Its ability to interact with focal adhesion kinase 1 sets it apart from other similar compounds, making it a valuable molecule for further research and development.
Propriétés
Formule moléculaire |
C12H11ClN4O2 |
|---|---|
Poids moléculaire |
278.69 g/mol |
Nom IUPAC |
2-[(2-chloro-5-methoxypyrimidin-4-yl)amino]benzamide |
InChI |
InChI=1S/C12H11ClN4O2/c1-19-9-6-15-12(13)17-11(9)16-8-5-3-2-4-7(8)10(14)18/h2-6H,1H3,(H2,14,18)(H,15,16,17) |
Clé InChI |
CHWIQNZHIFWNBK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=C(N=C1NC2=CC=CC=C2C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


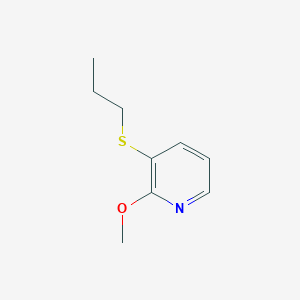
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-phenylnaphthalen-1-amine](/img/structure/B14131432.png)
![1-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B14131440.png)
![1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B14131441.png)
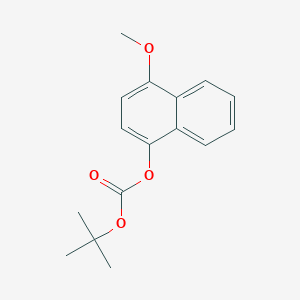
![5-{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14131449.png)
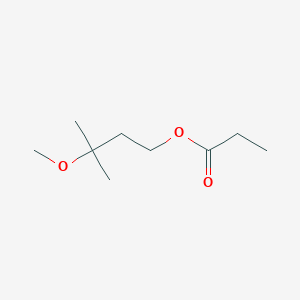

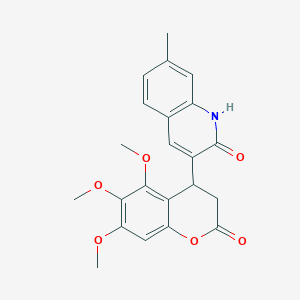
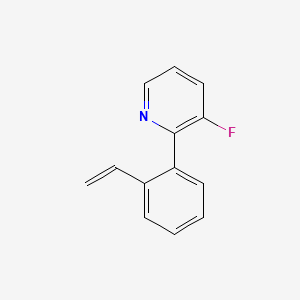
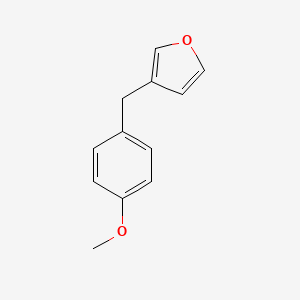
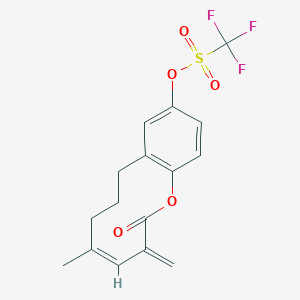
![2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14131503.png)
